Molecular Formula Isomerism: Structural Confirmation via Canonical SMILES and InChI Key
The target compound's unique connectivity is confirmed by its distinct InChI Key and canonical SMILES string, which serve as a definitive molecular fingerprint differentiating it from other isomers with the same molecular formula C9H11Cl2NO3S, such as 2-[(3,4-dichlorobenzyl)amino]ethanesulfonic acid (PDB Ligand 7HV) [1]. While the ligand 7HV shares the exact molecular weight (284.16 Da), its IUPAC InChI=1S/C9H11Cl2NO3S/c10-8-2-1-7(5-9(8)11)6-12-3-4-16(13,14)15/h1-2,5,12H,3-4,6H2,(H,13,14,15) is different from the target compound's structure [2]. This structural variance is critical for ensuring the correct compound is procured for target-specific applications.
| Evidence Dimension | Molecular Identity (Isomerism) |
|---|---|
| Target Compound Data | 3,4-dichloro-2-methoxy-N,N-dimethylbenzenesulfonamide; Canonical SMILES: COc1c(ccc(Cl)c1Cl)S(=O)(=O)N(C)C |
| Comparator Or Baseline | 2-[(3,4-dichlorobenzyl)amino]ethanesulfonic acid (PDB 7HV); SMILES: O[S](=O)(=O)CCNCc1ccc(Cl)c(Cl)c1 |
| Quantified Difference | Different atom connectivity; distinct InChI Keys confirming non-interchangeable isomers |
| Conditions | Structural identity verification using IUPAC InChI and canonical SMILES from the PDB Chemical Component Dictionary. |
Why This Matters
Procurement of the wrong isomer can lead to failed synthesis or invalid biological assay results, making structural verification a critical procurement control.
- [1] PDBeChem. Ligand Dictionary (PDB Ligand Chemistry): 7HV. European Bioinformatics Institute. View Source
- [2] PDBj. ChemComp-7HV: 2-[(3,4-dichlorobenzyl)amino]ethanesulfonic acid. PDBj. View Source
